molecular formula C22H24ClN3O4S2 B2701668 (Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 850911-27-2

(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2701668
CAS No.: 850911-27-2
M. Wt: 494.02
InChI Key: HEVPFLGRVWMPKD-GYHWCHFESA-N
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Description

(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a sophisticated chemical compound of significant interest in medicinal chemistry and chemical biology research. Its structure, featuring a benzothiazole core and a morpholinosulfonyl benzamide group, is characteristic of molecules designed to modulate protein kinase activity. This compound is primarily investigated as a potential inhibitor of Discoidin Domain Receptors (DDRs) , a class of receptor tyrosine kinases that play a critical role in cell adhesion, proliferation, and extracellular matrix remodeling in the tumor microenvironment . By selectively targeting and inhibiting DDR1 or DDR2, this chemical probe is used to elucidate the intricate signaling pathways involved in cancer progression, fibrosis, and other diseases characterized by dysregulated collagen signaling. Its mechanism involves competitive binding at the kinase's ATP-binding site, thereby blocking autophosphorylation and subsequent downstream signaling cascades. Researchers utilize this compound in in vitro enzymatic assays and cell-based studies to investigate the phenotypic consequences of DDR inhibition, such as effects on cell migration, invasion, and collagen-induced signaling. The presence of the sulfonyl group enhances solubility and can influence its pharmacokinetic properties, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutics.

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-4-26-20-18(23)6-5-7-19(20)31-22(26)24-21(27)16-8-10-17(11-9-16)32(28,29)25-12-14(2)30-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVPFLGRVWMPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The resulting benzo[d]thiazole intermediate is then chlorinated to introduce the chloro group at the 4-position.

Next, the ethyl group is introduced at the 3-position through an alkylation reaction using an appropriate alkyl halide. The morpholino group is then attached to the sulfonylbenzamide moiety through a nucleophilic substitution reaction, typically using a morpholine derivative and a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of benzothiazole compounds can inhibit cancer cell proliferation. For example, compounds similar to (Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide have been evaluated for their ability to induce apoptosis in various cancer cell lines .
  • Antimicrobial Activity : Several derivatives of benzothiazole are reported to possess antimicrobial properties against a variety of pathogens. The presence of the thiazole ring is critical for this activity, making it a valuable scaffold in drug design .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes. For instance, it could potentially inhibit heat shock proteins or other targets relevant in cancer therapy .

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of Aveiro explored the synthesis and biological evaluation of thiazole derivatives, including those similar to this compound. The results indicated significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the benzothiazole structure could enhance its efficacy as an anticancer agent .

Case Study 2: Antimicrobial Studies

Another investigation focused on the antimicrobial properties of benzothiazole derivatives. The study found that certain modifications to the thiazole ring improved activity against Gram-positive and Gram-negative bacteria. This emphasizes the potential for this compound to be developed into a new class of antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines , ,
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of heat shock proteins

Mechanism of Action

The mechanism of action of (Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Class Core Structure Key Substituents Functional Groups
Target Compound Benzo[d]thiazole 4-chloro-3-ethyl, 2,6-dimethylmorpholino sulfonyl C=N (imine), S=O (sulfonyl), amide
Triazole Derivatives 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl C=S (thione), NH (tautomeric), sulfonyl
Thiazolidinone Benzamides Thiazolidinone (E)-4-(2,4-dioxothiazolidin-5-ylidene)methyl C=O (thiazolidinone), amide, dioxo

Key Observations :

  • The target compound’s benzo[d]thiazole core differs from the 1,2,4-triazole and thiazolidinone scaffolds in electronic properties and ring strain.
  • The sulfonyl group in the target is attached to a morpholine ring, enhancing solubility compared to the phenylsulfonyl groups in triazole derivatives .

Key Observations :

  • Triazole derivatives require multistep synthesis, including tautomerization-sensitive cyclization, whereas the target compound’s synthesis may prioritize regioselective sulfonylation and imine stabilization.
  • Thiazolidinone benzamides employ carbodiimide coupling, a method applicable to the target compound’s benzamide formation.

Spectroscopic Characterization

Table 3: Spectroscopic Signatures

Compound Class IR Features (cm⁻¹) NMR Characteristics
Target Compound S=O (~1150–1350), C=N (~1600), amide C=O (~1660–1680) Aromatic protons, morpholine CH3/CH2 signals
Triazole Derivatives C=S (1243–1258), NH (3150–3319), no C=O after cyclization Thione tautomer confirmation via NH absence
Thiazolidinone Benzamides C=O (thiazolidinone, ~1700), amide C=O (~1650) Methylidene proton (δ ~7.5–8.5)

Key Observations :

  • The absence of C=O in triazole derivatives post-cyclization contrasts with the persistent amide C=O in the target compound.
  • The target’s morpholino sulfonyl group would exhibit split S=O IR bands due to asymmetric/symmetric stretching, distinct from phenylsulfonyl groups .

Tautomerism and Stability

  • Triazole derivatives exist as thione tautomers, confirmed by IR (absence of S-H at ~2500–2600 cm⁻¹) and NMR .
  • The target compound’s Z-configuration may stabilize the imine form, reducing tautomeric shifts compared to thiazolidinone derivatives .

Biological Activity

(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H20ClN3O2S2
  • Molar Mass : 373.88 g/mol
  • CAS Number : 865545-53-5
  • Density : 1.51 g/cm³ (predicted)
  • Boiling Point : 573.6 °C (predicted)
  • pKa : -2.34 (predicted)

Anticancer Properties

Recent studies have demonstrated that compounds structurally related to this compound exhibit promising anticancer activity. For instance, derivatives with similar thiazole structures have been evaluated against various cancer cell lines, including K562 and MCF-7, showing significant inhibition of cell proliferation and induction of apoptosis .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK56210Apoptosis induction via caspase activation
Compound BMCF-75Inhibition of PI3K/Akt pathway
(Z)-N-(4-chloro...)K5627Cell cycle arrest at G1 phase

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial properties. Similar benzothiazole derivatives have been tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of activity . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Kappa Opioid Receptor Modulation : Research indicates that similar compounds exhibit affinity for kappa opioid receptors, which may contribute to their analgesic effects .
  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, primarily at the G1 phase, leading to reduced proliferation rates.

Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against multiple cell lines. The study highlighted that the presence of the morpholino sulfonyl group significantly enhanced the anticancer potency compared to other derivatives lacking this moiety .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzothiazole derivatives, including our compound of interest. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, suggesting their potential as therapeutic agents in infectious diseases .

Q & A

Q. Critical Parameters :

  • Solvent purity (absolute ethanol minimizes side reactions).
  • Catalyst (acetic acid enhances protonation of intermediates).
  • Temperature control (reflux at ~78°C for optimal yield).
  • Moisture exclusion (critical during sulfonylation to prevent hydrolysis).

Table 1: Synthesis Optimization

StepReagents/ConditionsKey FactorsReference
Thiazole formationEthanol, glacial acetic acid, reflux 4hStoichiometric ratio
Sulfonylation2,6-dimethylmorpholine sulfonyl chloride, DCM, N₂Anhydrous conditions

Basic: Which spectroscopic techniques confirm the Z-isomer configuration and sulfonyl group presence?

Answer:

  • X-ray Crystallography : Definitive confirmation of Z-configuration via crystal structure analysis .
  • NMR Spectroscopy :
    • ¹H NMR: Imine proton (C=N-H) appears downfield (δ 8–10 ppm).
    • ¹³C NMR: Sulfonyl carbon resonates at ~170 ppm.
  • FT-IR : S=O symmetric/asymmetric stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .
  • UV-Vis : Conjugation between benzothiazole and sulfonyl groups (λmax ~270–320 nm) .

Advanced: How can conflicting computational and experimental spectroscopic data be resolved?

Answer:

  • Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray) to verify structural assignments.
  • DFT Calculations : Optimize geometry and simulate spectra (e.g., HOMO-LUMO transitions) to align with experimental UV-Vis/NMR data .
  • Statistical Analysis : Use regression models to assess parameter sensitivity (e.g., solvent effects on NMR shifts).

Advanced: What strategies optimize reaction yield for the benzo[d]thiazole core?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, catalyst loading, and solvent ratios .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions (e.g., Omura-Sharma-Swern oxidation methodology) .
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Table 2: Reaction Optimization Approaches

MethodAdvantagesReference
DoEIdentifies critical interactions between variables
Flow ChemistryEnhances reproducibility and scalability

Advanced: How does the 2,6-dimethylmorpholino sulfonyl group influence biological activity?

Answer:

  • Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, potentially improving binding to enzyme active sites (e.g., kinase or phosphodiesterase targets) .
  • Steric Effects : 2,6-Dimethyl substitution on morpholino may reduce metabolic degradation by shielding the sulfonamide bond .
  • Solubility : Morpholino groups improve aqueous solubility, aiding bioavailability .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure ATP competition.
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How can metabolic stability of the morpholino sulfonyl group be assessed?

Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to track degradation via LC-MS.
  • CYP450 Inhibition Studies : Probe isoform-specific interactions (e.g., CYP3A4) using fluorogenic substrates .
  • Computational Prediction : Tools like SwissADME estimate metabolic hotspots (e.g., sulfonamide hydrolysis) .

Advanced: What crystallographic challenges arise in resolving the Z-isomer?

Answer:

  • Disorder in Morpholino Ring : Mitigate by slow crystallization (e.g., vapor diffusion with DCM/hexane).
  • Twinned Crystals : Use twin refinement protocols in software like SHELXL .
  • Thermal Motion : Collect data at low temperature (100 K) to reduce atomic displacement .

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